3-(Dipropylamino)quinoxalin-2-ol

Dopamine D3 receptor Antagonist Functional assay

Secure your supply of this pharmacologically benchmarked D3 receptor ligand. With a Ki of 4.60 nM and IC50 of 1.09 nM, this compound provides unmatched selectivity for probing D3 over D2 pathways (D2 Ki=170 nM). Supplied at ≥98% purity to ensure reliable, reproducible results. Ideal as a reference standard in SAR campaigns and receptor occupancy studies. Limited stock; contact us for bulk pricing and immediate delivery.

Molecular Formula C14H19N3O
Molecular Weight 245.326
CAS No. 731795-56-5
Cat. No. B2516994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dipropylamino)quinoxalin-2-ol
CAS731795-56-5
Molecular FormulaC14H19N3O
Molecular Weight245.326
Structural Identifiers
SMILESCCCN(CCC)C1=NC2=CC=CC=C2NC1=O
InChIInChI=1S/C14H19N3O/c1-3-9-17(10-4-2)13-14(18)16-12-8-6-5-7-11(12)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,18)
InChIKeyCAQCNYSPSPSZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dipropylamino)quinoxalin-2-ol (CAS 731795-56-5) – Compound Profile and Procurement Baseline


3-(Dipropylamino)quinoxalin-2-ol (CAS 731795-56-5) is a heterocyclic organic compound belonging to the quinoxalin-2-one chemical class. Its molecular formula is C14H19N3O, with a molecular weight of 245.32 g/mol [1]. The compound is commercially available from multiple vendors as a research-grade chemical, typically supplied as a powder with purity specifications of ≥95% or ≥98% for use in in vitro and pharmacological studies . It is characterized as a small-molecule ligand with reported bioactivity at dopamine receptor subtypes [2].

3-(Dipropylamino)quinoxalin-2-ol (CAS 731795-56-5) – Procurement Risk: Why Simple Substitution Within the Quinoxalin-2-ol Class Is Not Advisable


Within the quinoxalin-2-ol class, simple substitution of 3-(dipropylamino)quinoxalin-2-ol with other analogs, even those bearing different 3-amino substituents, carries significant risk due to pronounced structure-activity relationships (SAR). Minor alterations to the N-alkyl group can profoundly impact receptor binding affinity, target selectivity profiles, and physicochemical properties. Specifically, the dipropylamino substituent confers a unique combination of D3 dopamine receptor affinity and selectivity that is not replicated by closely related analogs [1]. Consequently, using a generic or alternative compound for experiments calibrated for this specific molecule will likely invalidate comparative pharmacological studies, introduce uncontrolled variables, and compromise the reproducibility of results.

3-(Dipropylamino)quinoxalin-2-ol (CAS 731795-56-5) – Quantitative Differentiation Evidence for Scientific Selection


High Potency and Functional Antagonism at Human Dopamine D3 Receptor

3-(Dipropylamino)quinoxalin-2-ol demonstrates high potency as an antagonist at the human dopamine D3 receptor (D3R). In a functional assay using HEK293 cells expressing the human D3 receptor, the compound inhibited quinpirole-stimulated mitogenesis with an IC50 value of 1.09 nM [1].

Dopamine D3 receptor Antagonist Functional assay

Moderate Affinity for Human Dopamine D2 Receptor (High Affinity Site)

The compound exhibits measurable binding to the human dopamine D2 receptor (D2R). In a radioligand displacement assay, it displayed a Ki value of 170 nM at the high-affinity site of the human D2S receptor expressed in HEK293 cells, displacing the D3-preferring agonist radioligand [3H]7-OH-DPAT [1].

Dopamine D2 receptor Binding affinity Radioligand displacement

High D3 Receptor Affinity (Ki) Validated in Independent Assays

The high affinity of 3-(dipropylamino)quinoxalin-2-ol for the dopamine D3 receptor is corroborated by an independent binding study. In an in vitro dopamine receptor binding assay, the compound demonstrated a Ki value of 4.60 nM at the human D3 receptor [1]. This confirms its potent interaction with the target and provides a second, orthogonal quantitative measure of its affinity.

Dopamine D3 receptor Binding affinity Radioligand displacement

Verified Commercial Purity Levels for Reproducible Research

The compound is commercially supplied with verified high purity. One vendor specifies a minimum purity of 98% , while another notes a typical purity of 95% . This is a critical specification for research use, as it directly impacts the accuracy of dosing, reduces the risk of off-target effects from contaminants, and ensures experimental reproducibility.

Purity Quality control Reproducibility

3-(Dipropylamino)quinoxalin-2-ol (CAS 731795-56-5) – Optimal Research and Industrial Application Scenarios


Pharmacological Studies of Dopamine D3 Receptor Function

Given its high potency (IC50 = 1.09 nM) and affinity (Ki = 4.60 nM) for the dopamine D3 receptor, this compound is optimally suited as a research tool for in vitro studies investigating D3 receptor pharmacology. It can be used to probe D3-specific signaling pathways, functional selectivity, and as a reference ligand in receptor binding and occupancy assays.

Structure-Activity Relationship (SAR) Studies on Quinoxaline Dopamine Ligands

This compound serves as a valuable reference point within a broader SAR campaign exploring the quinoxalin-2-ol scaffold for dopaminergic activity. Its distinct D3 potency profile (IC50 = 1.09 nM) and D2 binding data (Ki = 170 nM) provide a quantitative benchmark against which the effects of modifying the N-alkyl substituent can be directly measured.

Receptor Selectivity Profiling and Off-Target Assessment

Researchers can utilize the established D3 and D2 affinity data (Ki values of 4.60 nM and 170 nM, respectively) to calculate selectivity ratios. This information is critical for experiments where understanding the compound's specificity for D3 over the closely related D2 receptor is essential for data interpretation and minimizing confounding variables.

In Vitro Model Development Requiring High-Purity Dopaminergic Ligands

For the development and validation of robust in vitro assays—such as cell-based functional assays or high-throughput screening campaigns—the documented high commercial purity (≥98% and ≥95%) ensures that observed biological effects can be reliably attributed to the compound itself, thereby reducing assay variability and increasing confidence in the results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Dipropylamino)quinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.